molecular formula C16H12O2 B11192299 6-methyl-3-phenyl-4H-chromen-4-one CAS No. 1217-93-2

6-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B11192299
CAS No.: 1217-93-2
M. Wt: 236.26 g/mol
InChI Key: WPPSYROXFNGOGO-UHFFFAOYSA-N
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Description

6-methyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by a chromone core structure with a methyl group at the 6th position and a phenyl group at the 3rd position. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone to chromanone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has shown potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-4H-chromen-4-one: Lacks the methyl group at the 6th position.

    6-methyl-4H-chromen-4-one: Lacks the phenyl group at the 3rd position.

    7-hydroxy-3-phenyl-4H-chromen-4-one: Contains a hydroxyl group at the 7th position.

Uniqueness

6-methyl-3-phenyl-4H-chromen-4-one is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1217-93-2

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

6-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)16(17)14(10-18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WPPSYROXFNGOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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